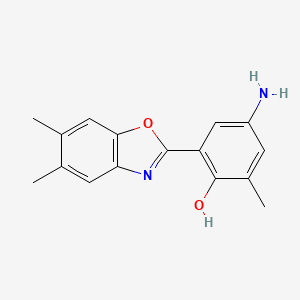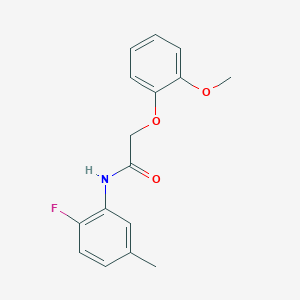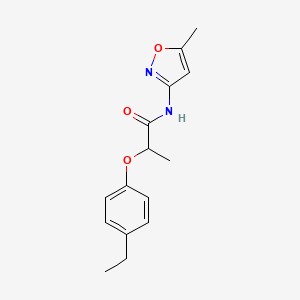![molecular formula C18H17BrN2O6S B6045505 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid, also known as BMS-582949, is a novel small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders.
作用機序
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid inhibits the activity of FGFRs by binding to the ATP-binding site of the receptor tyrosine kinase domain. The binding of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid prevents the phosphorylation of the receptor and downstream signaling pathways, leading to the inhibition of cell growth and survival. The inhibition of FGFR activity by 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models.
Biochemical and Physiological Effects:
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has also been shown to reduce the proliferation of smooth muscle cells, which are involved in the development of cardiovascular diseases. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
実験室実験の利点と制限
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has several advantages for lab experiments. The compound has high selectivity for FGFRs and does not inhibit other receptor tyrosine kinases. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, there are some limitations to the use of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has a short half-life in vivo, which can limit its efficacy in some experimental models.
将来の方向性
For the development of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other therapeutic agents. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has potential applications in other diseases, including neurological disorders and inflammatory diseases, which warrant further investigation.
合成法
The synthesis of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid involves a multi-step process that starts with the preparation of the key intermediate, 4-bromo-3-nitrobenzoic acid. The intermediate is then converted to the corresponding amine using a reduction reaction. The amine is then reacted with 4-morpholinylsulfonyl chloride to give the final product, 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid. The purity and identity of the compound are confirmed using various analytical techniques, including HPLC, LC-MS, and NMR spectroscopy.
科学的研究の応用
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. The compound has been shown to inhibit the activity of FGFRs, which are involved in the regulation of cell growth, differentiation, and survival. The inhibition of FGFR activity by 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to induce cell death in cancer cells and reduce the growth of tumors in animal models.
特性
IUPAC Name |
2-[(4-bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O6S/c19-14-6-5-12(11-16(14)28(25,26)21-7-9-27-10-8-21)17(22)20-15-4-2-1-3-13(15)18(23)24/h1-6,11H,7-10H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOZCGFVJLLCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)

![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)
![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)

![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)
